
Triammonium arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triammonium arsenate is an inorganic compound with the chemical formula (NH₄)₃AsO₄. It is a salt composed of ammonium ions and arsenate ions. This compound is known for its solubility in water and its use in various industrial and scientific applications. Like other arsenic compounds, it is classified as a carcinogen and must be handled with care.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triammonium arsenate is typically prepared by reacting a concentrated solution of arsenic acid (H₃AsO₄) with ammonia (NH₃). The reaction results in the precipitation of colorless crystals of the trihydrate form of this compound. The reaction can be represented as follows:
H3AsO4+3NH3→(NH4)3AsO4
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process generally includes:
- Dissolving arsenic acid in water to form a concentrated solution.
- Gradually adding ammonia to the solution while maintaining a controlled temperature.
- Allowing the solution to cool, leading to the crystallization of this compound.
- Filtering and drying the crystals to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Triammonium arsenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide (As₂O₅).
Reduction: It can be reduced to form arsenic trioxide (As₂O₃) or elemental arsenic (As).
Substitution: It can participate in substitution reactions where the arsenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reactions with acids or other salts can lead to the formation of different arsenate compounds.
Major Products Formed:
Oxidation: Arsenic pentoxide (As₂O₅)
Reduction: Arsenic trioxide (As₂O₃), elemental arsenic (As)
Substitution: Various arsenate salts depending on the substituting anion
Wissenschaftliche Forschungsanwendungen
Triammonium arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Studied for its effects on biological systems, particularly its toxicity and carcinogenic properties.
Medicine: Investigated for its potential use in cancer treatment, although its toxicity limits its therapeutic applications.
Industry: Utilized in the production of other arsenic compounds and as a preservative in some industrial processes.
Wirkmechanismus
The mechanism of action of triammonium arsenate involves its interaction with cellular components, leading to toxic effects. The arsenate ion can mimic phosphate ions and interfere with cellular processes such as ATP production and DNA synthesis. This disruption can lead to cell death and has been exploited in certain cancer treatments. the high toxicity of arsenic compounds necessitates careful handling and limited use in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Ammonium arsenate (NH₄)₃AsO₄
- Diammonium arsenate (NH₄)₂HAsO₄
- Ammonium dihydrogen arsenate NH₄H₂AsO₄
Comparison: Triammonium arsenate is unique in its composition, containing three ammonium ions per arsenate ion. This distinguishes it from diammonium arsenate and ammonium dihydrogen arsenate, which have fewer ammonium ions. The higher ammonium content can influence its solubility and reactivity. Additionally, this compound’s specific preparation methods and applications set it apart from other arsenate compounds.
Eigenschaften
CAS-Nummer |
24719-13-9 |
|---|---|
Molekularformel |
AsH12N3O4 |
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
arsoric acid;azane |
InChI |
InChI=1S/AsH3O4.3H3N/c2-1(3,4)5;;;/h(H3,2,3,4,5);3*1H3 |
InChI-Schlüssel |
SNSGFXVMSAYXTC-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].[O-][As](=O)([O-])[O-] |
Kanonische SMILES |
N.N.N.O[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)
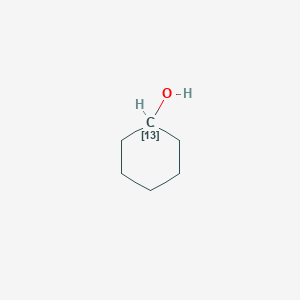
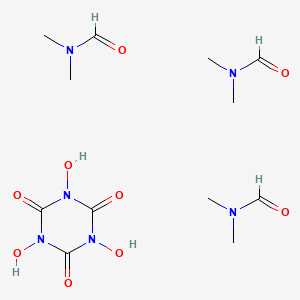
![2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)
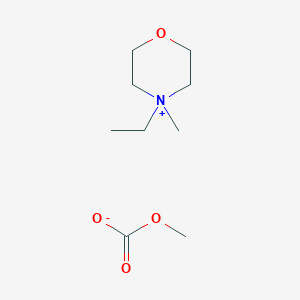

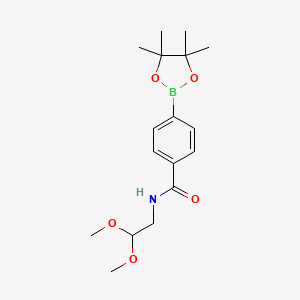

![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)
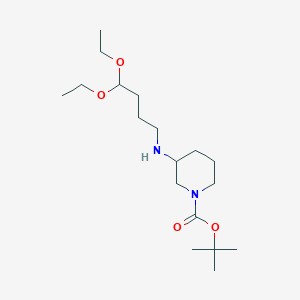
![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
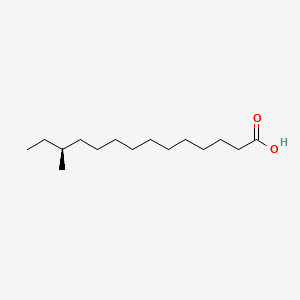
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)
